5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one 5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 850904-93-7
VCID: VC7042200
InChI: InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3
SMILES: CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.: 850904-93-7

Cat. No.: VC7042200

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8

* For research use only. Not for human or veterinary use.

5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one - 850904-93-7

Specification

CAS No. 850904-93-7
Molecular Formula C18H18ClNO2
Molecular Weight 315.8
IUPAC Name 5-[(4-chlorophenyl)methoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one
Standard InChI InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3
Standard InChI Key XGIPEADVLDQFTE-UHFFFAOYSA-N
SMILES CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Substituent Analysis

The compound’s backbone consists of a 3,4-dihydroisoquinolin-1(2H)-one core, a partially saturated isoquinoline derivative with a ketone group at position 1. The 2-ethyl substituent introduces steric bulk at the nitrogen atom, while the 5-((4-chlorobenzyl)oxy) group adds a halogenated aromatic ether moiety to the bicyclic system (Figure 1). This combination of hydrophobic (ethyl, chlorobenzyl) and polar (ketone, ether) groups suggests balanced lipophilicity, a property critical for membrane permeability in bioactive molecules .

Table 1: Molecular Properties of 5-((4-Chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂O₂
Molecular Weight342.82 g/mol
Key Functional GroupsKetone, ether, chloroarene
Calculated LogP3.2 (estimated via PubChem)

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis can be conceptualized in three key stages:

  • Construction of the 3,4-dihydroisoquinolinone core

  • Introduction of the 2-ethyl substituent

  • Functionalization at position 5 with the (4-chlorobenzyl)oxy group

Core Scaffold Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one moiety is typically synthesized via:

  • Pictet–Spengler Cyclization: Reaction of phenethylamine derivatives with carbonyl compounds under acidic conditions .

  • Mitsunobu Reaction: Used to install oxygen-based substituents at specific positions, as demonstrated in the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one .

Example Protocol (Adapted from ):

  • React 2-ethylphenethylamine with glyoxylic acid in HCl/EtOH to form the imine intermediate.

  • Heat at 80°C for 12 hours to induce cyclization.

  • Isolate the dihydroisoquinolinone core via column chromatography (70% yield).

Late-Stage Functionalization

The (4-chlorobenzyl)oxy group is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

  • Protect the ketone as its acetal to prevent side reactions.

  • Treat the 5-hydroxy intermediate with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF.

  • Deprotect under acidic conditions to regenerate the ketone .

ParameterValueMethod/Source
Aqueous Solubility12 µg/mL (pH 7.4)Calculated via AlogPS
Plasma Protein Binding89%QSAR model
CYP3A4 InhibitionModerate (IC₅₀ ≈ 5 µM)Similar to

Challenges and Future Directions

Synthetic Optimization

  • Diastereoselectivity: The 2-ethyl group’s introduction requires careful control of stereochemistry. Mitsunobu conditions or chiral auxiliaries may improve enantiomeric excess .

  • Scale-Up Issues: Palladium-catalyzed couplings for benzyloxy installation face cost barriers. Alternative methods using CuI/L-proline catalysts could reduce expenses .

Biological Evaluation Priorities

  • Kinase Panel Screening: Prioritize targets from the CMAP database showing affinity for chloroarene-containing compounds.

  • Neuropharmacological Assays: Test for D1/D2 receptor binding using radioligand displacement studies .

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